

Technical Guide: Physicochemical Properties and Synthesis of 2-Bromo-5-methoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methoxybenzoic acid**

Cat. No.: **B042474**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of **2-Bromo-5-methoxybenzoic acid**, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. The document outlines its physical properties, provides a detailed experimental protocol for melting point determination, and illustrates a common synthetic route.

Core Physicochemical Data

2-Bromo-5-methoxybenzoic acid is a benzoic acid derivative with the chemical formula $C_8H_7BrO_3$. It is a solid at room temperature and serves as a crucial building block in the synthesis of compounds like urolithin derivatives.

Table 1: Reported Melting Point of **2-Bromo-5-methoxybenzoic Acid**

Melting Point (°C)	Source Type
157-159	Literature (lit.)
158-160	Safety Data Sheet
154-156	Synthetic Protocol

This table consolidates data from multiple sources, indicating a consistent melting range.

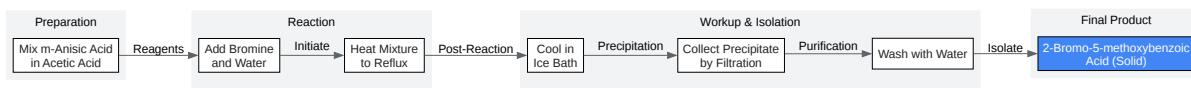
Experimental Protocols: Melting Point Determination

The determination of a melting point is a fundamental analytical technique to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[\[1\]](#) The following protocol details the capillary method using a standard melting point apparatus.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials:

- Sample of **2-Bromo-5-methoxybenzoic acid**
- Melting point capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp)
- Mortar and pestle or spatula for sample preparation


Procedure:

- Sample Preparation:
 - Place a small amount of dry **2-Bromo-5-methoxybenzoic acid** on a clean, dry surface.
 - Finely crush the sample into a powder using a spatula or mortar and pestle.[\[2\]](#)
- Loading the Capillary Tube:
 - Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.
 - To pack the sample, turn the tube sealed-end down and gently tap it on a hard surface or drop it through a long, hollow tube.[\[3\]](#)

- The packed sample height should be approximately 2-3 mm.[3]
- Melting Point Measurement:
 - Insert the loaded capillary tube into the heating block of the melting point apparatus.
 - Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a medium-to-fast rate to quickly identify a rough melting range. Allow the apparatus to cool before proceeding.
 - Accurate Determination: Set the apparatus to heat at a rapid rate to about 15-20°C below the expected melting point (approximately 140°C for this compound).
 - Decrease the heating rate significantly to about 1-2°C per minute as you approach the melting point. A slow heating rate is critical for an accurate measurement.
 - Record the temperature at which the first droplet of liquid appears (T1).[3]
 - Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T2).[3]
- Reporting:
 - The melting point is reported as a range from T1 to T2.
 - Perform at least two measurements to ensure consistency. A fresh capillary tube must be used for each determination.[3]

Visualization of Experimental Workflow

The following diagram illustrates a common laboratory-scale synthesis of **2-Bromo-5-methoxybenzoic acid** from 3-methoxybenzoic acid (m-anisic acid). This process involves an electrophilic aromatic substitution (bromination) reaction.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. SSERC | Melting point determination [sserc.org.uk]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties and Synthesis of 2-Bromo-5-methoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042474#2-bromo-5-methoxybenzoic-acid-melting-point>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com